Europium(3+) acetate

Vue d'ensemble

Description

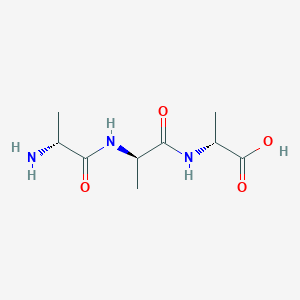

Europium(3+) acetate is an inorganic salt of europium and acetic acid with the chemical formula of Eu(CH3COO)3 . In this compound, europium exhibits the +3 oxidation state . It can exist in the anhydrous form, sesquihydrate, and tetrahydrate . Its hydrate molecule is a dimer . This compound exhibits strong red luminescence when exposed to ultraviolet light .

Synthesis Analysis

Europium acetate can be obtained by stirring a reaction of acetic acid and europium oxide under heating, and then diluting with water and crystallizing . Europium can also directly participate in the reaction .Molecular Structure Analysis

The anhydrous europium acetate crystallizes monoclinically in the space group C2/c with the lattice parameters a = 1126.0 (3), b = 2900.5 (6), c = 799.1 (2) pm and β = 132.03 (2)° with four formula units per unit cell . The sesquihydrate crystallizes monoclinically in the space group Cc with the lattice parameters a = 1608.7 (2), b = 1665.6 (2), c = 839.1 (1) pm and β = 115.75 (9)° with four formula units per unit cell .Chemical Reactions Analysis

Europium acetate can be dissolved in water, acidified with acetic acid, and the compound of divalent europium [Eu(CH3COO)2(CH3COOH)(H2O)2] can be obtained by electrochemical reduction . Europium acetate can be crystallized in excess glacial acetic acid to give the salt Eu(H(CH3COO)2)3 .Physical And Chemical Properties Analysis

Europium(3+) acetate is a white solid that is soluble in water . The heat capacity at 280 K is 803±16 J/(mol∙K) . It can be decomposed by heating, and the hydrate first loses water to obtain anhydrous, and then passes through basic acetate EuOCH3COO, basic carbonate Eu2O2CO3, and finally obtains europium oxide .Applications De Recherche Scientifique

Spectroscopic Investigations : Europium–acetate complexation was studied using luminescence spectroscopy, demonstrating increased complexation with rising temperature. This study helps in understanding the behavior of such complexes under different temperature conditions (Yeh, Riedener, Bray, & Clark, 2000).

Crystal Structure Analysis : The synthesis and crystal structure of europium(II) diacetate hemihydrate were analyzed, providing insights into the molecular structure and bonding in these compounds (Starynowicz, 1998).

Fluorescence Probing : A europium(III) complex was synthesized as a luminescence probe for singlet oxygen, demonstrating its potential in bioimaging and sensing applications (Song, Wang, Tan, & Yuan, 2006).

Fluorescence Efficiency Studies : Research on the europium(III)-thenoyltrifluoroacetone chelate highlighted the luminescence properties of europium in different environments, crucial for applications in analytical chemistry and materials science (Georges, 1995).

Electroflotation Extraction : A study focused on the electroflotation extraction of hardly soluble europium compounds, demonstrating potential applications in the efficient extraction and separation processes of rare earth elements (Kolesnikov, Tangalichev, Berezin, & Mezhevich, 2020).

Spectroscopic Interpretation : A comprehensive review on the spectroscopic properties of the trivalent europium ion, emphasizing its applications in determining the site symmetry in materials (Binnemans, 2015).

Thermal Decomposition Analysis : Studies on the thermal decomposition of europium(III) acetate provide insights into the stability and transformation of europium compounds under high-temperature conditions (Ogawa & Manabe, 1988).

Luminescence Sensor Applications : Europium(III) complexes in chitosan films were synthesized, showing potential in optoelectronics and vapor-sensitive luminescent sensors (Yang, Wang, He, & Li, 2016).

Safety And Hazards

Europium(3+) acetate may intensify fire and cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, and dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Orientations Futures

Europium(3+) complexes have attracted tremendous interests from scientists for their excellent properties and their important potential applications in the fields of organic light-emitting devices (OLEDs), biological labeling, laser media . They are promising as almost monochromatic light-emitting center for full color in OLED .

Propriétés

IUPAC Name |

europium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Eu/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYNHRRKSYMFHF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9EuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890536 | |

| Record name | Europic acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(3+) acetate | |

CAS RN |

1184-63-0 | |

| Record name | Acetic acid, europium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, europium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europic acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.